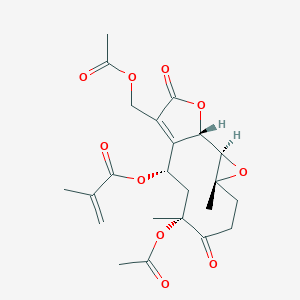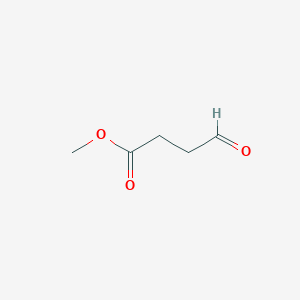
Methyl 4-oxobutanoate
Overview
Description
Methyl 4-oxobutanoate is an organic compound with the molecular formula C5H8O3. It is a colorless oil with a pleasant fruity odor and is highly soluble in water, ethanol, and other polar solvents . This compound is characterized by its reactivity as both an ester and a ketone, making it versatile in various chemical reactions .
Mechanism of Action
Target of Action
Methyl 4-oxobutanoate is a versatile compound used in various industries and laboratory settings It has been used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .
Mode of Action
The mode of action of this compound involves its reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .
Biochemical Pathways
This compound plays a crucial role in diverse synthetic pathways . This compound is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of this compound with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .
Pharmacokinetics
It is known that this compound is highly soluble in water, ethanol, and other polar solvents . Its solubility in non-polar solvents, however, is limited . This property could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in various synthetic pathways . For instance, in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids, the compound contributes to the formation of these alkaloids, which have therapeutic potential .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C . .
Biochemical Analysis
Biochemical Properties
Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . It is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of this compound with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .
Molecular Mechanism
This compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group . This adds versatility to its applications and influences its mechanism of action at the molecular level.
Preparation Methods
Methyl 4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide . Another method includes the ozonolysis of 5-methyl-4-hexenoic acid methyl ester followed by treatment with triphenyl phosphine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-oxobutanoate undergoes various types of chemical reactions due to its ester and ketone functional groups. It can participate in esterification reactions with alcohols, forming different esters . Additionally, it can undergo nucleophilic addition reactions due to the presence of the carbonyl group . Common reagents used in these reactions include alcohols, amines, and organometallic compounds. Major products formed from these reactions include different esters, amides, and alcohols .
Scientific Research Applications
Methyl 4-oxobutanoate is utilized in various scientific research applications. In chemistry, it is used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through stereodivergent strategies . In biology and medicine, it has been studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic purposes . In the industry, it is used as an intermediate in the synthesis of gamma-butyrolactone, 1,4-butanediol, and glutamate .
Comparison with Similar Compounds
Methyl 4-oxobutanoate is similar to compounds such as methyl 4,4-dimethoxybutyrate and gamma-methoxy-gamma-butyrolactone . These compounds share similar functional groups and reactivity but differ in their specific applications and properties. For example, gamma-methoxy-gamma-butyrolactone is used as an intermediate in the synthesis of other industrial compounds, while methyl 4,4-dimethoxybutyrate is used in the preparation of specific pharmaceuticals .
Properties
IUPAC Name |
methyl 4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVZNAPRCRXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160736 | |
| Record name | Methyl 4-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-19-5 | |
| Record name | Methyl 4-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


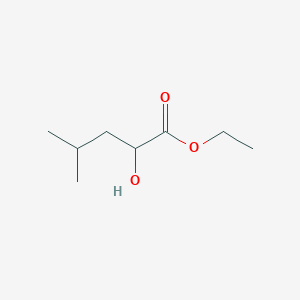
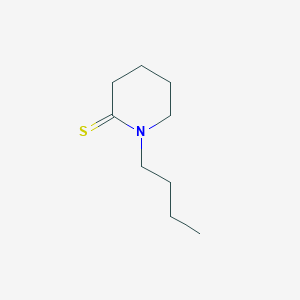
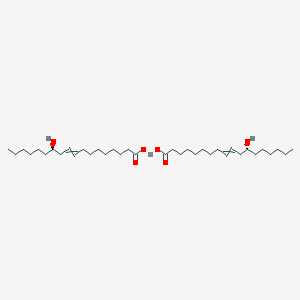
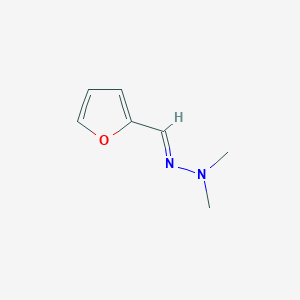
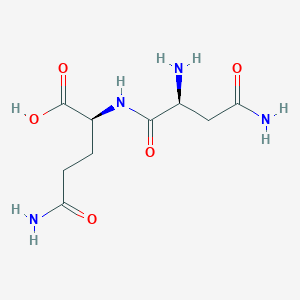

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)

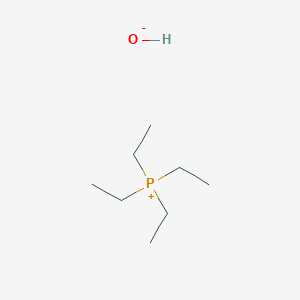
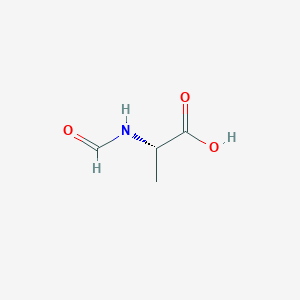
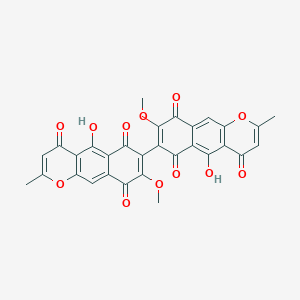
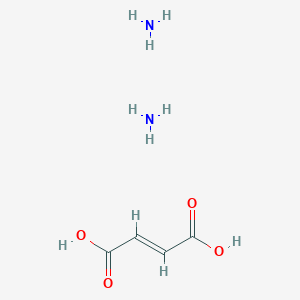
![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
